5-Bromo-1H-1,2,4-triazole-3-carboxylic acid
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Overview
Description
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid is a chemical compound with the molecular formula C3H2BrN3O2 and a molecular weight of 191.97 g/mol It is a derivative of 1,2,4-triazole, a five-membered ring containing three nitrogen atoms
Mechanism of Action
Biochemical Analysis
Biochemical Properties
5-Bromo-1H-1,2,4-triazole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. This compound can also interact with proteins involved in signal transduction pathways, affecting their function and downstream signaling events. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the binding of this compound to its target molecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles. Additionally, it can affect cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This binding often involves specific interactions with amino acid residues in the active sites of enzymes or the binding pockets of receptors. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can result in toxic or adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell. For instance, this compound may be metabolized by specific enzymes, leading to the production of intermediate metabolites that participate in further biochemical reactions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. This compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to particular cellular compartments or accumulate in specific tissues. These processes are influenced by the physicochemical properties of this compound, such as its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The precise localization of this compound is determined by its interactions with cellular machinery and its physicochemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid typically involves the bromination of 1H-1,2,4-triazole-3-carboxylic acid. One common method includes the reaction of 1H-1,2,4-triazole-3-carboxylic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out at a controlled temperature to ensure the selective bromination at the 5-position of the triazole ring .
Industrial Production Methods: Industrial production methods for 5-Bromo
Properties
IUPAC Name |
5-bromo-1H-1,2,4-triazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrN3O2/c4-3-5-1(2(8)9)6-7-3/h(H,8,9)(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIDTOGYMYMLD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)Br)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50475683 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
674287-63-9 |
Source
|
Record name | 5-Bromo-1H-1,2,4-triazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50475683 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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